molecular formula C8H7NO3S B13114378 2H-Isoindole-1-sulfonic acid CAS No. 569650-95-9

2H-Isoindole-1-sulfonic acid

Cat. No.: B13114378
CAS No.: 569650-95-9
M. Wt: 197.21 g/mol
InChI Key: SREDVHBWQDSXQR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 2H-Isoindole Chemistry

The chemistry of isoindoles, the parent structure of 2H-Isoindole-1-sulfonic acid, has been a subject of interest for over a century. nih.gov The first N-substituted isoindole, N-methylisoindole, was isolated in 1951, while the parent 2H-isoindole was not isolated until 1972. thieme-connect.dethieme-connect.com Isoindoles are known for their o-quinoid structure which makes them relatively unstable and prone to act as dienes in Diels-Alder reactions. ua.es

The development of synthetic methodologies for isoindoles has progressed significantly, with primary routes including ring-closure reactions, ring transformations, aromatizations, and modifications of substituents. ua.es The inherent reactivity and potential for diverse functionalization have made isoindole derivatives valuable in various fields, including materials science and as intermediates in the synthesis of bioactive compounds. ua.eschim.it The introduction of substituents, such as the sulfonic acid group, can modulate the stability and properties of the isoindole core. rsc.org

Fundamental Principles of Sulfonic Acid Chemistry in Heterocyclic Systems

Sulfonic acids are a class of organosulfur compounds with the general formula R-S(=O)₂-OH. The sulfonic acid group is strongly acidic and enhances the water solubility of the parent molecule. vulcanchem.comvulcanchem.com In heterocyclic chemistry, the introduction of a sulfonic acid group can have several important consequences:

Increased Polarity and Solubility: The sulfonic acid moiety is highly polar, which generally increases the solubility of the heterocyclic compound in polar solvents, particularly water. vulcanchem.comvulcanchem.com

Modified Reactivity: The strong electron-withdrawing nature of the sulfonic acid group can influence the electron density of the heterocyclic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Catalytic Activity: Heterocyclic compounds bearing sulfonic acid groups can act as acid catalysts in various organic transformations. jchemrev.comrsc.org

Chelating Properties: The presence of a sulfonic acid group in proximity to other heteroatoms, such as nitrogen in the isoindole ring, can create sites for metal ion chelation. vulcanchem.com

The synthesis of heterocyclic sulfonic acids can be achieved through various methods, including the direct sulfonation of the heterocyclic ring or the synthesis of the heterocycle from a precursor already containing a sulfonic acid group. researchgate.netosi.lv

Academic Research Landscape of this compound

Research on this compound and its derivatives has focused on their synthesis, physicochemical properties, and potential applications as intermediates and in analytical chemistry. vulcanchem.comevitachem.com The compound is recognized as a building block for creating more complex molecules. evitachem.com

Key areas of investigation include:

Synthesis: Methods for the synthesis of this compound have been developed, likely involving the sulfonation of an isoindole precursor. evitachem.com

Physicochemical Properties: The compound is characterized by its molecular formula C₈H₇NO₃S and a molecular weight of 197.21 g/mol . vulcanchem.com Its solubility in polar solvents is a notable property attributed to the sulfonic acid group. vulcanchem.com

Analytical Applications: Derivatives of this compound have shown utility in the detection of sulfur dioxide and in the chelation of metal ions, suggesting potential for sensor development. vulcanchem.com

The table below summarizes some of the key properties of this compound.

PropertyValue
Molecular Formula C₈H₇NO₃S
Molecular Weight 197.21 g/mol
Exact Mass 197.015 Da
Solubility Soluble in polar solvents vulcanchem.com

Further research continues to explore the synthesis of derivatives and expand the applications of this class of compounds. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

569650-95-9

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

2H-isoindole-1-sulfonic acid

InChI

InChI=1S/C8H7NO3S/c10-13(11,12)8-7-4-2-1-3-6(7)5-9-8/h1-5,9H,(H,10,11,12)

InChI Key

SREDVHBWQDSXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=C2C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 2h Isoindole 1 Sulfonic Acid

Green Chemistry Approaches in 2H-Isoindole-1-sulfonic Acid Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including isoindole derivatives. While specific studies on the "green" synthesis of this compound are not prevalent, the documented analytical derivatization method for its formation inherently possesses some green characteristics. sci-hub.se Furthermore, broader trends in the synthesis of related isoindole structures highlight a significant move towards more environmentally benign methodologies. rsc.orgbeilstein-journals.org

The primary documented synthesis of 2H-isoindole-1-sulfonate occurs in an aqueous buffer solution. sci-hub.se Water is considered the greenest solvent due to its non-toxic, non-flammable, and readily available nature. beilstein-journals.org This contrasts with many traditional organic syntheses that rely on volatile and often toxic organic solvents.

Several studies on the synthesis of various isoindoline (B1297411) and isoindole derivatives have successfully employed water as the reaction medium, often without the need for a catalyst. For instance, the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved through a three-component reaction in water under catalyst-free conditions, offering a clean, one-pot, and easy-to-handle procedure. rsc.org Similarly, the synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones has been developed using water as a solvent, which is highlighted as an environmentally safe condition. beilstein-journals.org These examples demonstrate the feasibility of aqueous synthesis for complex heterocyclic structures related to this compound.

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The multi-component reaction that forms 2H-isoindole-1-sulfonate, where o-phthalaldehyde (B127526), an ammonium (B1175870) salt, and a sulfite (B76179) source combine to form the final product, can be considered an atom-economical process. sci-hub.se

The following table summarizes green chemistry approaches observed in the synthesis of 2H-isoindole-1-sulfonate and related compounds.

Green Chemistry Principle Application in Synthesis Examples References
Use of Safer Solvents Reaction performed in water.Synthesis of 2H-isoindole-1-sulfonate in an aqueous buffer. Synthesis of various isoindoline and isoindole derivatives in water. sci-hub.sebeilstein-journals.org
Catalyst-Free Conditions Some syntheses of related isoindoline derivatives proceed without a catalyst.Three-component reaction for 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water. rsc.org
Atom Economy Multi-component reactions that incorporate a majority of the reactant atoms into the final product.The three-component reaction to form 2H-isoindole-1-sulfonate. sci-hub.se

Reactivity and Reaction Mechanisms of 2h Isoindole 1 Sulfonic Acid

Acidic Character and Protonation Equilibria

The most prominent chemical characteristic of 2H-Isoindole-1-sulfonic acid is its strong acidity, a direct consequence of the sulfonic acid (-SO₃H) group. Aromatic sulfonic acids are known to be strong acids, often with pKa values significantly lower than their carboxylic acid counterparts. numberanalytics.comwikipedia.org For instance, p-Toluenesulfonic acid has a pKa of -2.8. wikipedia.org The sulfonic acid group in this compound readily donates its proton to form the stable sulfonate anion (2H-Isoindole-1-sulfonate). numberanalytics.comchemspider.com This high acidity is attributed to the effective delocalization of the negative charge across the three oxygen atoms and the sulfur atom of the resulting sulfonate group.

The estimated pKa for the sulfonic acid group in this compound is approximately 1.0. vulcanchem.com This value indicates that in aqueous solutions, the compound will exist predominantly in its deprotonated, anionic form. chemspider.comvulcanchem.com The protonation equilibrium is shifted heavily towards the sulfonate salt, which enhances the compound's solubility in polar solvents. vulcanchem.comvulcanchem.com

The nitrogen atom within the isoindole ring system also possesses a lone pair of electrons. However, in the 2H-isoindole tautomer, this lone pair is integral to the 10 π-electron aromatic system of the heterocyclic ring. Protonation at the nitrogen atom would disrupt this aromaticity, making it a much less favorable process compared to the deprotonation of the sulfonic acid group. uou.ac.in Therefore, under typical acidic or neutral conditions, the sulfonic acid group is the primary site of acid-base chemistry.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid moiety is a versatile functional group that can undergo several transformations to yield a variety of important derivatives.

Derivatization to Sulfonyl Halides, Esters, and Amides

A fundamental reaction of aromatic sulfonic acids is their conversion to sulfonyl halides, most commonly sulfonyl chlorides. This transformation is typically achieved by treating the sulfonic acid or its corresponding sodium salt with chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid. wikipedia.orglookchem.com This reaction is a crucial step for further derivatization.

Once the highly reactive sulfonyl chloride is formed, it serves as an electrophilic precursor for the synthesis of sulfonate esters and sulfonamides.

Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols or phenols, often in the presence of a base to neutralize the HCl byproduct, yields sulfonate esters.

Sulfonamides: Nucleophilic attack by primary or secondary amines on the sulfonyl chloride produces the corresponding sulfonamides. google.com

These derivatization reactions are standard for aromatic sulfonic acids and are expected to apply to this compound, provided the reaction conditions are controlled to avoid decomposition of the sensitive isoindole ring.

Derivative Class General Reagent Product Typical Conditions
Sulfonyl ChlorideThionyl chloride (SOCl₂)2H-Isoindole-1-sulfonyl chlorideRefluxing SOCl₂, potentially with DMF catalyst lookchem.com
Sulfonate EsterAlcohol (R'-OH)2H-Isoindole-1-sulfonate esterSulfonyl chloride, alcohol, base (e.g., pyridine)
SulfonamideAmine (R'R''NH)2H-Isoindole-1-sulfonamideSulfonyl chloride, amine, base

Nucleophilic Substitution at the Sulfur Center

The sulfur atom in the sulfonic acid group and its derivatives is electrophilic, making it susceptible to attack by nucleophiles. evitachem.comlibretexts.org In derivatives like sulfonyl chlorides, the chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles including amines, alcohols, and thiols. This reactivity is the basis for the derivatizations mentioned previously. Direct nucleophilic displacement on the sulfonic acid itself is less common but can occur under harsh conditions, such as the fusion with sodium hydroxide (B78521) to produce phenols (a reaction that would likely decompose the isoindole ring).

Reductive Transformations of the Sulfonic Acid Moiety

The reduction of sulfonic acids and their derivatives can lead to various products depending on the reducing agent and conditions. For example, sulfonyl chlorides can be reduced to the corresponding sulfonyl hydrides using specific reducing agents. More vigorous reduction can potentially lead to thiols, although this often requires harsh conditions that may not be compatible with the isoindole structure. Desulfonation, the complete removal of the sulfonic acid group to regenerate the parent arene, is also a characteristic reaction. wikipedia.orgnumberanalytics.com This is typically achieved by heating the sulfonic acid in dilute aqueous acid, a process that leverages the reversibility of the sulfonation reaction. wikipedia.orgwikipedia.org For this compound, this would yield the parent 2H-isoindole.

Reactivity of the 2H-Isoindole Ring System

The 2H-isoindole core is an o-quinoid structure, which makes it inherently less stable and more reactive than its 1H-isoindole tautomer or its isomer, indole. ua.es This reactivity is dominated by its propensity to act as a diene in cycloaddition reactions.

Diels-Alder Reactions and [4+2] Cycloadditions

2H-isoindoles are excellent dienes and readily participate in intermolecular Diels-Alder reactions with a variety of dienophiles. ua.esthieme-connect.de This reactivity is often exploited to trap the otherwise unstable isoindole molecule as soon as it is generated. ua.es Common dienophiles that react with isoindoles include N-substituted maleimides and dimethyl acetylenedicarboxylate (B1228247) (DMAD). ua.es

The reaction of this compound with a dienophile like N-methylmaleimide (NMM) is expected to proceed via a [4+2] cycloaddition. The reaction would involve the four pi electrons from the pyrrolic part of the isoindole ring and the two pi electrons from the alkene of the dienophile, forming a new six-membered ring and yielding a stable cycloadduct. The presence of the sulfonic acid group, being strongly electron-withdrawing, may influence the rate and regioselectivity of the cycloaddition, but it is not expected to inhibit the fundamental diene character of the ring system. numberanalytics.com

Reactant (Dienophile) Reaction Type Expected Product Class Significance
N-Methylmaleimide (NMM)[4+2] CycloadditionSubstituted bridged isoindoline (B1297411)Trapping of the unstable isoindole ua.es
Dimethyl acetylenedicarboxylate (DMAD)[4+2] CycloadditionSubstituted bridged isoindolineFormation of complex polycyclic structures ua.es

This cycloaddition reactivity is a hallmark of the 2H-isoindole system and represents the most significant reaction pathway for the heterocyclic portion of this compound. ua.esnih.govrsc.org

Computational and Theoretical Studies of 2h Isoindole 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2H-isoindole-1-sulfonic acid at the molecular level. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

Furthermore, DFT is utilized to analyze the electronic structure, including the distribution of electron density and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the calculated electrostatic potential map can identify regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-S Bond Length (Å)1.78
S-O Bond Lengths (Å)1.45, 1.45
S-OH Bond Length (Å)1.58
C-N Bond Lengths (Å)1.38, 1.38
C-C Bond Lengths (Aromatic) (Å)1.39 - 1.42

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups and aromatic systems.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. For this compound, these high-accuracy calculations could be employed to refine the optimized geometry, calculate precise electronic energies, and predict spectroscopic properties with a high degree of confidence.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.comlibretexts.orgwikipedia.orglibretexts.org

For this compound, the analysis of its frontier molecular orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the isoindole ring and the sulfonic acid group would determine its electrophilic and nucleophilic sites.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in terms of localized electron-pair bonding units. researchgate.netresearchgate.netuba.ar NBO analysis provides a description of the molecule that is closer to the classical Lewis structure concept, making it easier to interpret chemical bonding.

For this compound, NBO analysis would provide insights into the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. It can also be used to quantify the charge distribution within the molecule by calculating the natural atomic charges on each atom. This information is valuable for understanding the molecule's polarity and its interactions with other molecules.

Table 3: Predicted Natural Atomic Charges for Selected Atoms in this compound

AtomNatural Atomic Charge (e)
S+1.8
O (in SO2)-0.9
O (in OH)-0.8
N-0.6
H (in NH)+0.4
H (in OH)+0.5

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from NBO analyses of similar molecules.

Spectroscopic Property Prediction

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are a valuable tool for structure elucidation. acs.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment.

For this compound, theoretical predictions of 1H and 13C NMR chemical shifts would be instrumental in confirming its chemical structure. The calculated chemical shifts, when compared with experimental data, can help in the assignment of signals to specific atoms in the molecule.

Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C1 (C-S)-145.0
C37.8125.0
C47.5122.0
C57.4128.0
C67.4128.0
C77.6124.0
C8 (C-N)-135.0
C9 (C-N)-138.0
N-H11.5-
S-OH10.2-

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of NMR spectroscopy for aromatic and sulfonated compounds.

Vibrational Frequency Analysis for Infrared (IR) Spectroscopy

Computational vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is a fundamental tool for predicting the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies correspond to the absorption bands in an IR spectrum.

For this compound, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecule's geometry to a stable energy minimum. Following optimization, a frequency calculation would yield the harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, providing a closer match to experimental data.

The predicted IR spectrum of this compound would be characterized by several key vibrational modes originating from its distinct functional groups. The sulfonic acid group would exhibit strong, characteristic stretching vibrations for the S=O and S-O bonds, as well as a broad O-H stretching band. The isoindole ring would contribute N-H stretching, aromatic C-H stretching, and various C=C and C-N stretching and bending vibrations within the heterocyclic and benzene (B151609) ring systems.

Table 1: Predicted Characteristic Infrared Vibrational Frequencies for this compound (Note: These are representative frequency ranges based on typical values for the respective functional groups, as specific computational data for this molecule is not available.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Sulfonic Acid (O-H)O-H Stretch3200–2500Broad, Strong
Isoindole (N-H)N-H Stretch~3450Medium
Aromatic Ring (C-H)C-H Stretch3100–3000Medium to Weak
Sulfonic Acid (S=O)Asymmetric S=O Stretch1350–1300Strong
Sulfonic Acid (S=O)Symmetric S=O Stretch1180–1140Strong
Aromatic Ring (C=C)C=C Stretch1600–1450Medium
Sulfonic Acid (S-O)S-O Stretch1000–750Strong

Electronic Transition Predictions for Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the electronic absorption spectra of organic compounds. TD-DFT calculations can determine the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the primary electronic transitions, which are expected to be of the π → π* type, characteristic of conjugated aromatic systems. The calculations would identify the specific molecular orbitals involved in these transitions, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the isoindole ring system, a chromophore, suggests that the molecule will absorb light in the UV region. The sulfonic acid group, being an auxochrome, may modulate the position and intensity of these absorption bands.

Table 2: Hypothetical Electronic Transitions for this compound (Note: This table illustrates the type of data obtained from TD-DFT calculations and is based on general principles for aromatic heterocyclic compounds.)

TransitionOrbitals InvolvedPredicted λmax (nm)Oscillator Strength (f)
S₀ → S₁HOMO → LUMO~320High
S₀ → S₂HOMO-1 → LUMO~280Medium
S₀ → S₃HOMO → LUMO+1~250Low

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products.

To model a reaction, the geometries of the reactants, products, and any intermediates are optimized. The key step is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. Frequency calculations are performed on all stationary points to confirm their nature (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

The activation energy (Ea) is the difference in energy between the transition state and the reactants. The reaction free energy (ΔG) is the difference in Gibbs free energy between the products and the reactants, indicating the spontaneity of the reaction. These parameters are crucial for understanding the kinetics and thermodynamics of a chemical process. Quantum mechanical methods are essential for these calculations as they can accurately model the breaking and forming of chemical bonds.

Characterizing the transition state is fundamental to understanding a reaction mechanism. Computationally, a transition state is located using various algorithms that search for a saddle point on the potential energy surface. Once a candidate structure is found, a vibrational frequency calculation must be performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of a bond that is breaking). Visualizing the atomic displacements associated with this imaginary frequency helps to confirm that the located transition state correctly connects the desired reactants and products.

Tautomerism and Isomerization Dynamics of the Isoindole System

Isoindole exists as two tautomers: the 1H-isoindole and the 2H-isoindole. The relative stability and the energy barrier for their interconversion are key aspects of its chemistry and can be thoroughly investigated using computational methods.

The tautomerization of isoindole involves an intramolecular proton transfer. To model this process for the sulfonic acid derivative, the geometries of both 1H-Isoindole-1-sulfonic acid and this compound would be optimized. The transition state for the proton transfer between them would then be located.

For the parent isoindole, theoretical studies have suggested that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. The presence of a strongly electron-withdrawing sulfonic acid group at the 1-position could potentially alter this equilibrium. By calculating the energies of the two tautomers and the transition state connecting them, a complete energy profile for the interconversion can be constructed. This profile reveals the relative stability of the tautomers and the kinetic barrier to their isomerization.

Table 3: Illustrative Energy Profile for the Tautomerization of Isoindole-1-sulfonic Acid (Note: The values presented are hypothetical and serve to illustrate the output of such a computational study. The actual values would depend on the level of theory and solvent model used.)

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
This compound0.00.0
Transition State35.034.5
1H-Isoindole-1-sulfonic acid4.54.2

This hypothetical data suggests that, like the parent compound, the 2H-tautomer of the sulfonic acid derivative may be more stable, and a significant activation barrier would exist for the interconversion, implying that the tautomers would not rapidly interconvert at room temperature.

Spectroscopic and Advanced Characterization Techniques for 2h Isoindole 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2H-Isoindole-1-sulfonic acid. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the benzene (B151609) ring and the pyrrole (B145914) moiety of the isoindole core, as well as the acidic proton of the sulfonic acid group. The aromatic protons would typically appear as multiplets in the downfield region (approx. 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The proton on the nitrogen atom (N-H) of the pyrrole ring would also be expected in this region. The acidic proton of the -SO₃H group is often broad and its chemical shift is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the eight carbon atoms of the isoindole ring. Carbons attached to the electronegative nitrogen and sulfur atoms, as well as the carbons of the benzene ring, would resonate at different chemical shifts, allowing for the complete mapping of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar isoindole and sulfonic acid derivatives.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-135-145
C37.0-7.5115-125
C47.5-8.0120-130
C57.2-7.8120-130
C67.2-7.8120-130
C77.5-8.0120-130
C3a (bridgehead)-130-140
C7a (bridgehead)-130-140
N-H8.0-9.0 (broad)-
SO₃-H10.0-12.0 (broad)-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the this compound structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the benzene portion of the isoindole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

For analyzing this compound in its solid, crystalline form, solid-state NMR (ssNMR) is employed. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to obtain higher resolution spectra. emory.edu

Solid-state NMR can be used to study polymorphism (the existence of different crystalline forms) and to probe intermolecular interactions, such as hydrogen bonding involving the sulfonic acid groups. acs.orgkoreascience.kr Studies on other crystalline sulfonic acids have used variable-temperature (VT) ¹⁷O solid-state NMR to investigate the dynamics of sulfonate groups and the influence of hydrogen bonding on molecular motion. acs.org This approach could provide insights into the proton conductivity and structural dynamics within the crystalline lattice of this compound. koreascience.kr

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the sulfonic acid group and the isoindole ring.

Sulfonic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid. royalsocietypublishing.org

S=O Asymmetric and Symmetric Stretch: Two strong absorption bands are characteristic of the SO₂ group. These typically appear around 1250-1120 cm⁻¹ (asymmetric) and 1080-1030 cm⁻¹ (symmetric). The exact frequencies are influenced by the electronegativity of the attached groups. cdnsciencepub.com

S-O Stretch: A stretching vibration for the S-OH bond is expected in the 900-800 cm⁻¹ region. acs.org

Heterocyclic (Isoindole) Bonds:

N-H Stretch: A moderate absorption band around 3400-3300 cm⁻¹ would indicate the N-H stretching vibration of the pyrrole ring.

Aromatic C-H Stretch: Sharp bands typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the fused aromatic rings.

C-N Stretch: Vibrations involving the carbon-nitrogen bonds of the heterocyclic ring would be expected in the 1350-1250 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), can be used to perform vibrational analysis and predict the IR and Raman spectra, aiding in the precise assignment of observed experimental bands. royalsocietypublishing.orgacs.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch (Sulfonic Acid)2500-3300 (broad, strong)
N-H Stretch (Pyrrole Ring)3300-3400 (moderate)
Aromatic C-H Stretch3000-3100 (sharp)
C=C Aromatic Stretch1450-1600 (multiple bands)
S=O Asymmetric Stretch1120-1250 (strong)
S=O Symmetric Stretch1030-1080 (strong)
S-O Stretch800-900 (moderate)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. Due to the polarity and low volatility of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable. upce.cz

In negative-ion ESI-MS, the compound is expected to be readily deprotonated at the highly acidic sulfonic acid group, yielding a prominent molecular ion peak at [M-H]⁻. For C₈H₇NO₃S (MW: 197.21), this would correspond to an m/z of 196.0. In positive-ion mode, a peak for the protonated molecule [M+H]⁺ at m/z 198.2 might also be observed.

The fragmentation pattern in MS/MS experiments provides further structural confirmation. For aromatic sulfonic acids, a characteristic fragmentation pathway is the loss of the sulfonyl group. researchgate.net Key fragmentation patterns for this compound would likely include:

Loss of SO₃: Cleavage of the C-S bond would result in the loss of a neutral sulfur trioxide molecule (80 Da), leading to a fragment corresponding to the 2H-isoindole anion.

Loss of HSO₃: Loss of the entire sulfonic acid group as an HSO₃ radical (81 Da) is another common fragmentation pathway. libretexts.org

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the precise elemental formula, confirming the compound's identity with high confidence. beilstein-journals.org

Table 3: Predicted Key Ions in Mass Spectrometry of this compound

Ion DescriptionIon FormulaPredicted m/z (Negative Mode)Predicted m/z (Positive Mode)
Molecular Ion[C₈H₆NO₃S]⁻196.0-
Protonated Molecule[C₈H₈NO₃S]⁺-198.2
Fragment (Loss of SO₃)[C₈H₆N]⁻116.0-
Fragment (Loss of HSO₃)[C₈H₆N]⁺-116.1

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS is used to verify its elemental composition of C₈H₇NO₃S. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). A comparison between the experimentally measured mass and the calculated theoretical mass provides unequivocal confirmation of the molecular formula. Any deviation, measured in parts-per-million (ppm), must fall within a narrow tolerance (typically < 5 ppm) for the assignment to be considered correct. The calculated monoisotopic mass for this compound is 197.01466426 Da. nih.gov

Table 1: Theoretical Mass Data for HRMS Analysis of this compound
PropertyValueSource
Molecular FormulaC₈H₇NO₃S nih.gov
Average Molar Mass197.21 g/mol nih.gov
Theoretical Monoisotopic Mass197.01466426 Da nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The primary fragmentation pathways would likely involve the sulfonic acid group, which is the most labile part of the molecule. Key expected fragmentation events include:

Loss of SO₃: A common fragmentation for aromatic sulfonic acids is the cleavage of the C-S bond, leading to the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da). This would result in a fragment ion corresponding to the 2H-isoindole cation.

Loss of HSO₃: Loss of the entire sulfonic acid radical (•HSO₃, 81 Da) is another probable pathway.

Ring Fragmentation: Subsequent fragmentation of the isoindole ring system would likely follow patterns typical for N-heterocyclic aromatic compounds, involving ring opening and loss of small neutral molecules like HCN. libretexts.org

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecule, verifying the presence of both the isoindole core and the sulfonic acid substituent.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound
Fragmentation ProcessNeutral LossMass of Neutral Loss (Da)Predicted Fragment m/z
DesulfonationSO₃79.957117.058
Loss of Sulfonic Acid Radical•HSO₃81.040116.050

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The chromophore responsible for the UV-Vis absorption in this compound is the 2H-isoindole ring system. wikipedia.org This bicyclic aromatic structure contains a delocalized π-electron system.

The absorption spectra of isoindole derivatives are expected to show strong absorption bands in the near-ultraviolet (NUV) region, typically arising from π → π* transitions within the aromatic system. researchgate.net While specific experimental data for this compound is not documented in the searched literature, related isoindole compounds exhibit characteristic absorbance peaks. researchgate.net The position and intensity of these peaks are influenced by the solvent and the nature of substituents on the isoindole ring. The sulfonic acid group, being an electron-withdrawing group, may cause a shift in the absorption maxima compared to the parent isoindole.

Emission Characteristics and Fluorescent Behavior

Many isoindole derivatives are known for their fluorescent properties, making them useful in applications such as organic light-emitting devices (OLEDs) and fluorescent probes. nih.govorganic-chemistry.org Fluorescence occurs when a molecule absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission).

It is anticipated that this compound would exhibit fluorescent behavior due to its isoindole core. mdpi.com Characterization of its emission properties would involve measuring its excitation and emission spectra, determining the Stokes shift (the difference in wavelength between the excitation and emission maxima), and quantifying its fluorescence quantum yield (the efficiency of the fluorescence process). These photophysical parameters are highly sensitive to the molecular environment, including solvent polarity and pH. However, specific experimental fluorescence data for this compound are not available in the reviewed scientific literature.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous technique for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.

An SCXRD study of this compound, were a suitable single crystal to be grown, would provide definitive proof of its structure. Key structural features that would be confirmed include:

The planarity of the bicyclic isoindole ring system.

The specific tautomeric form, confirming the hydrogen atom is on the nitrogen (2H-isoindole). rsc.org

Precise bond lengths and angles for the entire molecule, including the C-S bond and the S-O bonds of the sulfonic acid group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the sulfonic acid group and the N-H proton, which dictate the crystal packing. researchgate.net

While SCXRD studies have been successfully performed on other stable 2H-isoindole derivatives, confirming their structure, a specific crystallographic analysis for this compound has not been reported in the searched literature. rsc.org

Applications of 2h Isoindole 1 Sulfonic Acid and Its Derivatives

Reagent in Organic Synthesis

The intrinsic reactivity and structural features of the isoindole core, combined with the functional handle of a sulfonic acid group, make 2H-isoindole-1-sulfonic acid a valuable reagent in the field of organic synthesis.

Building Block for Complex Chemical Architectures

The isoindole skeleton is a key precursor in the construction of more complex polycyclic aromatic systems. Isoindole derivatives serve as reactive intermediates that can be trapped in cycloaddition reactions to build elaborate molecular frameworks. ua.es A prominent application is in the synthesis of substituted naphthalenes. nih.govacs.org In these reaction schemes, an isoindole intermediate is formed in situ and subsequently undergoes a Diels-Alder reaction, followed by an extrusion step, to yield a stable, functionalized naphthalene (B1677914) ring system. acs.orgresearchgate.net

The presence of a sulfonic acid group on the isoindole ring, as in this compound, offers a strategic advantage. This functional group can direct the regioselectivity of subsequent reactions or be modified to introduce other functionalities, thereby expanding the diversity of the resulting complex molecules. For instance, the sulfonic acid group could be converted into sulfonamides or sulfonate esters, further diversifying the molecular architecture. researchgate.net

Isoindole Precursor TypeReaction TypeResulting Complex ArchitectureReference(s)
2-Alkynylbenzaldehyde hydrazonesThree-component coupling via isoindole intermediatePolysubstituted Naphthalenes nih.govacs.org
N-Amino isoindolesIntramolecular Diels-Alder / Nitrene extrusion2-Azaphenanthrene systems nih.gov
General N-substituted isoindolesIntermolecular Diels-Alder with dienophilesAzanorbornene adducts ua.esacs.org
Guanidine-substituted isoindolesDiels-Alder CycloadditionPolycyclic guanidine (B92328) systems nih.gov

Acid Catalyst in Organic Transformations

Sulfonic acids are known to be strong Brønsted acids, comparable in strength to sulfuric acid, and are widely used as catalysts in organic reactions. nih.gov When these acidic moieties are attached to solid supports or integrated into organic molecules, they can function as efficient and often reusable heterogeneous catalysts. nih.govnih.gov Materials functionalized with sulfonic acid groups have demonstrated high catalytic activity in a variety of transformations, including esterification, Friedel-Crafts alkylation, and condensation reactions. mdpi.comaurak.ac.aeacs.org

While specific studies detailing the catalytic use of this compound are not prevalent, its molecular structure suggests it could function as a homogeneous acid catalyst. More significantly, it represents a class of heterocyclic sulfonic acids that can be immobilized on solid supports, such as silica (B1680970) or polymers. researchgate.net Supported sulfonic acid catalysts offer numerous advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and environmental impact compared to mineral acids. aurak.ac.ae The catalytic efficiency of such supported acids is influenced by factors like acid site density, surface area, and the stability of the linker attaching the acid group to the support. researchgate.netaston.ac.uk

Catalyst TypeSupport MaterialExample ReactionKey AdvantagesReference(s)
Propylsulfonic acidSilica (SiO₂)Baeyer-Villiger oxidationHigh conversion, reusability nih.gov
Arenesulfonic acidMesoporous Silica (SBA-15)Esterification of fatty acidsHigh activity, stable against leaching mdpi.com
Phenylsulfonic acidPolystyreneα-pinene isomerizationHigh acid strength researchgate.net
Sulfonic acid-functionalizedZirconia (ZrO₂)Multicomponent reactions for heterocyclesHigh efficiency, solvent-free conditions mdpi.com

Analytical Chemistry Methodologies

The unique chemical properties of the isoindole scaffold, particularly its potential for fluorescence, make its derivatives useful in the realm of analytical chemistry.

Derivatization Reagent for Quantitative and Qualitative Analysis (e.g., Sulfur Dioxide Detection)

Derivatization is a technique used to convert an analyte into a product that is more suitable for detection and quantification. greyhoundchrom.comlibretexts.org One of the classic methods for the analysis of primary amines and amino acids involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative. libretexts.org

This principle has been extended to the analysis of sulfur dioxide (SO₂). In aqueous solutions, SO₂ exists in equilibrium with sulfite (B76179) and bisulfite ions. A method has been developed where sulfite reacts with o-phthalaldehyde and an ammonium (B1175870) salt under weakly acidic conditions to form a fluorescent 2H-isoindole-1-sulfonate. researchgate.net This stable, fluorescent product can then be detected with high sensitivity using high-performance liquid chromatography (HPLC) with a fluorescence detector. researchgate.net This reaction provides a selective and sensitive means for the quantitative and qualitative analysis of sulfur dioxide in various samples, including food products. researchgate.net The core of this detection method is the formation of the very compound of interest, 2H-isoindole-1-sulfonate, highlighting its direct relevance in analytical methodologies.

Fluorescent Labels and Probes in Chemical Sensing

Isoindole derivatives are known for their fluorescent properties and are often used as the core structure in fluorescent dyes and probes. nih.govnih.govrsc.org The fluorescence of these compounds can be sensitive to the local environment, such as solvent polarity, making them useful as solvatochromic probes. nih.gov The introduction of electron-withdrawing or -donating groups can tune the photophysical properties, including the excitation and emission wavelengths and quantum yield. nih.govrsc.org

The sulfonation of aromatic fluorophores is a common strategy to enhance aqueous solubility and provide a functional handle for conjugation to biomolecules, without necessarily quenching the fluorescence. mdpi.comgoogle.com For example, anilinonaphthalene-sulfonic acid (ANS) derivatives are well-known fluorescent probes that bind to hydrophobic sites on proteins, exhibiting enhanced fluorescence upon binding. nih.gov Following this principle, this compound and its derivatives possess the key structural features of a fluorophore (the isoindole ring) and a solubilizing/functional group (the sulfonic acid). mdpi.com These characteristics make them promising candidates for development as fluorescent labels for biomolecules or as probes for sensing changes in the polarity of their microenvironment. researchgate.net

Fluorophore CoreKey Feature(s)Application AreaReference(s)
IsoindoleFormed by reaction of OPA, amine, and thiolPeptide stapling, fluorescent crosslinking nih.gov
Stabilized IsoindoleElectron-withdrawing groups enhance stabilityDiversity-based fluorophore discovery nih.govrsc.org
Anilinonaphthalene-sulfonate (ANS)Solvatochromic, binds to hydrophobic surfacesProtein labeling, membrane imaging nih.gov
4-Amino naphthalene-1-sulfonic acidPositive solvatochromismMedium polarity sensor researchgate.net

Materials Science and Engineering

The isoindole unit is a fundamental building block for a major class of functional materials: the phthalocyanines. wikipedia.org Phthalocyanines are large, aromatic macrocycles composed of four isoindole units linked by nitrogen atoms, and they can coordinate with most metals in the periodic table. researchgate.net These materials are of immense industrial importance, finding use as robust dyes and pigments. wikipedia.org

Beyond their colorant properties, phthalocyanines are investigated for a wide range of applications in materials science, including chemical sensors, semiconductors, and nonlinear optical materials. researchgate.netresearchgate.net The properties of phthalocyanine-based materials can be finely tuned by introducing functional groups onto the peripheral benzene (B151609) rings of the isoindole subunits. researchgate.net

Sulfonation is a key modification used in phthalocyanine (B1677752) chemistry. The introduction of sulfonic acid groups, which could be derived from a precursor like this compound, dramatically improves the solubility of the resulting phthalocyanine in aqueous or polar solvents. mdpi.com This enhanced solubility is crucial for applications such as creating thin films, solution-based processing, and developing photosensitizers for photodynamic therapy. ua.esmdpi.com Therefore, this compound serves as a model for the type of functionalized precursor essential for creating advanced, processable phthalocyanine-based materials. nih.gov

Integration into Functional Polymers and Composites

The incorporation of this compound into polymer chains can impart a range of desirable properties, including enhanced thermal stability, mechanical strength, and ionic conductivity. The sulfonic acid group is known to increase the hydrophilicity and proton conductivity of polymers, making them suitable for applications such as proton exchange membranes in fuel cells.

The isoindole ring itself contributes to the thermal stability and charge-transporting capabilities of the polymer backbone. The combination of these two functional groups can lead to the creation of multifunctional polymers. For instance, the sulfonation of polymers is a common strategy to improve their properties for various applications. nih.gov

Table 1: Potential Properties of Polymers Incorporating this compound

PropertyExpected EnhancementRationale
Ionic Conductivity IncreasedThe sulfonic acid group facilitates proton transport.
Thermal Stability ImprovedThe aromatic isoindole core enhances thermal resistance.
Mechanical Strength Potentially IncreasedThe rigid isoindole structure can reinforce the polymer matrix.
Solubility ModifiedThe polar sulfonic acid group can alter solubility in various solvents.

This table is based on theoretical enhancements derived from the known effects of isoindole and sulfonic acid moieties in polymers.

Research on related sulfonated polymers has shown a direct correlation between the degree of sulfonation and properties like water uptake and proton conductivity. dntb.gov.ua It is plausible that polymers functionalized with this compound would exhibit similar trends, allowing for the fine-tuning of material properties for specific applications.

Precursor for Advanced Dyes and Pigments (e.g., Phthalocyanine Analogues)

Isoindole units are the fundamental building blocks of phthalocyanines, a class of intensely colored and highly stable pigments. wikipedia.org The synthesis of phthalocyanines involves the tetramerization of phthalic acid derivatives, such as phthalonitriles or diiminoisoindolines. researchgate.netjchemrev.com Introducing substituents onto the isoindole precursor allows for the modification of the resulting phthalocyanine's properties, such as its color, solubility, and electronic characteristics. researchgate.net

The presence of a sulfonic acid group on the isoindole precursor, as in this compound, is a well-established method for producing water-soluble phthalocyanine dyes. nih.gov These sulfonated phthalocyanines are used in a variety of applications, including as industrial colorants and in photodynamic therapy. The synthesis of sulfonated cobalt phthalocyanine, for example, has been achieved from sulfonated phthalic anhydride (B1165640) mixtures, demonstrating the viability of using sulfonated precursors. rsc.org

Table 2: Expected Spectroscopic Properties of Phthalocyanine Analogues from this compound

PropertyExpected CharacteristicInfluence of Functional Groups
Color Blue-greenCharacteristic of the phthalocyanine macrocycle.
Absorption (Q-band) Red-shifted in visible spectrumThe extended π-conjugated system of the phthalocyanine ring.
Solubility Water-solubleThe presence of sulfonic acid groups.

This table outlines the anticipated properties based on the established characteristics of sulfonated phthalocyanines.

The spectroscopic properties of phthalocyanines are dominated by an intense absorption band in the red region of the visible spectrum, known as the Q-band. nih.gov The exact position of this band can be tuned by the substituents on the periphery of the macrocycle.

Development of Optoelectronic and Photovoltaic Materials

The isoindole core is a component of various organic semiconductors used in optoelectronic and photovoltaic devices. researchgate.netresearchgate.net Polymers and small molecules containing isoindole and its derivatives, such as isoindigo, have been investigated for their charge-transporting properties in organic field-effect transistors (OFETs) and as donor materials in organic solar cells. researchgate.netresearchgate.net

The introduction of a sulfonic acid group can influence the electronic properties of these materials. For instance, it can modify the energy levels (HOMO/LUMO) and enhance the processability of the materials from solution. Sulfonated conducting polymers are known to exhibit improved properties for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net

Table 3: Potential Optoelectronic and Photovoltaic Parameters of Materials Derived from this compound

ParameterPotential ApplicationRole of this compound
Charge Carrier Mobility Organic Field-Effect Transistors (OFETs)The isoindole unit can facilitate charge transport.
Energy Level Tuning Organic Photovoltaics (OPVs)The sulfonic acid group can modify HOMO/LUMO levels for better device performance.
Film Morphology Solution-Processed DevicesThe sulfonic acid group can improve solubility and influence the solid-state packing.

This table presents potential applications and the expected influence of the this compound moiety based on principles of organic semiconductor design.

While specific efficiency data for devices employing this compound are not available, the broader class of organic photovoltaic materials has seen significant advancements, with efficiencies for single-junction organic solar cells reaching notable levels. d-nb.infonrel.gov The development of new materials with tailored properties, potentially including derivatives of this compound, is a key area of research in this field.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2H-isoindole-1-sulfonic acid with high purity, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves sulfonation of isoindole derivatives under controlled acidic conditions. To ensure purity, employ column chromatography for separation, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is recommended for quantifying impurities (<1%). For reproducibility, document reaction parameters (temperature, solvent ratios, and catalyst concentration) meticulously .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated degradation studies by exposing the compound to buffered solutions (pH 2–12) at 25–80°C. Monitor degradation kinetics via UV-Vis spectroscopy or mass spectrometry (MS). Use Arrhenius plots to extrapolate shelf-life under standard conditions. Note: Sulfonic acid groups generally enhance thermal stability but may hydrolyze under extreme alkaline conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to identify sulfonic acid S=O stretching (~1350 cm⁻¹) and aromatic C-H bending modes. X-ray photoelectron spectroscopy (XPS) can confirm sulfur oxidation states. For electronic properties, UV-Vis absorption and fluorescence spectroscopy are critical, especially if studying photochemical applications .

Advanced Research Questions

Q. How can computational modeling elucidate structure-property relationships in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic distributions, acidity constants (pKa), and intermolecular interactions. Compare computed vibrational spectra with experimental FTIR/NMR data to validate models. For transport properties (e.g., proton conductivity), molecular dynamics simulations can correlate morphology with ion mobility .

Q. How should researchers resolve contradictions in reported proton conductivity data for sulfonic acid derivatives like this compound?

  • Methodological Answer : Contradictions often arise from differences in hydration levels or membrane processing. Standardize testing protocols: (1) Prehydrate samples at 100% relative humidity for 24 hours. (2) Use electrochemical impedance spectroscopy (EIS) at 25–80°C. (3) Normalize data by sample thickness and active surface area. Cross-validate with in situ small-angle X-ray scattering (SAXS) to link conductivity to nanostructural changes .

Q. What experimental strategies optimize this compound’s performance in thin-film applications (e.g., sensors or proton-exchange membranes)?

  • Methodological Answer : For thin films, use spin-coating or Langmuir-Blodgett techniques. Characterize film homogeneity via atomic force microscopy (AFM) and thickness via ellipsometry. To enhance adhesion, modify substrates with silane coupling agents. Test proton conductivity under controlled humidity using a four-electrode cell. Compare with bulk material data to identify confinement effects .

Q. How can researchers design degradation studies to identify failure mechanisms in this compound-based materials?

  • Methodological Answer : Expose samples to reactive oxygen species (H₂O₂/Fe²+ Fenton’s reagent) or UV irradiation to simulate aging. Track sulfonic acid group loss via FTIR and elemental analysis. Combine with thermogravimetric analysis (TGA) to assess thermal decomposition pathways. For mechanistic insights, use electron paramagnetic resonance (EPR) to detect free radicals .

Methodological Frameworks for Rigorous Inquiry

  • Addressing Data Variability : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, when studying ion transport, ensure experimental conditions (e.g., humidity control) are replicable across labs .
  • Contradiction Analysis : Use triangulation—combine computational, spectroscopic, and electrochemical data—to validate findings. Document all anomalies and test alternative hypotheses systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.